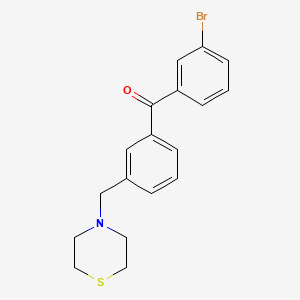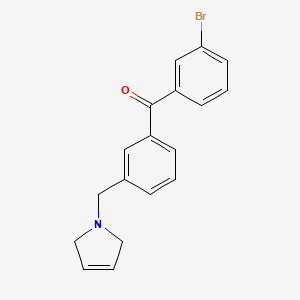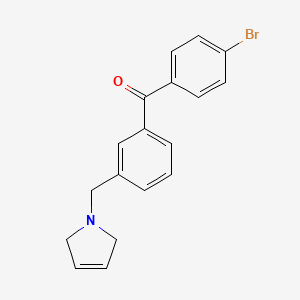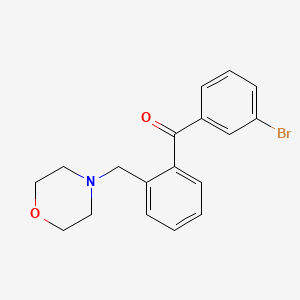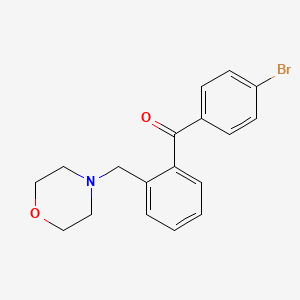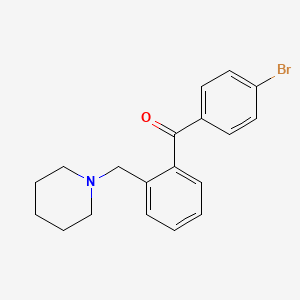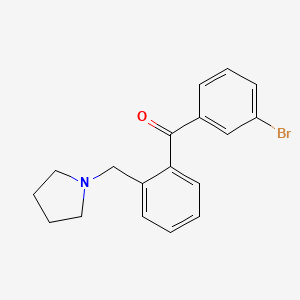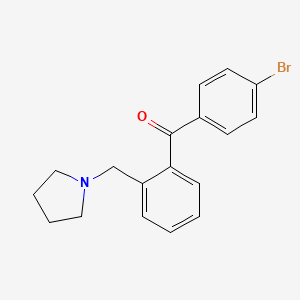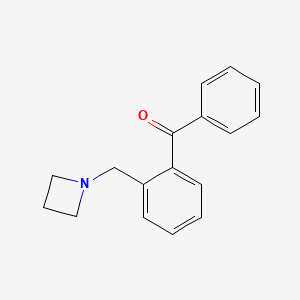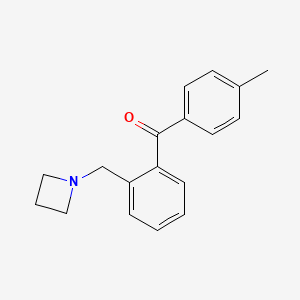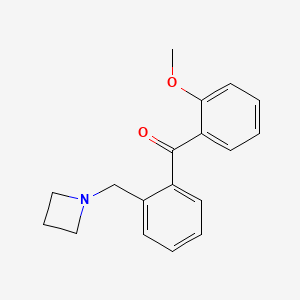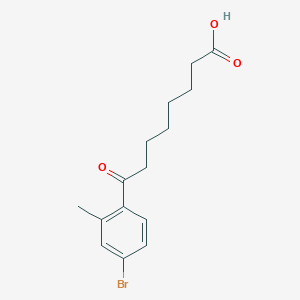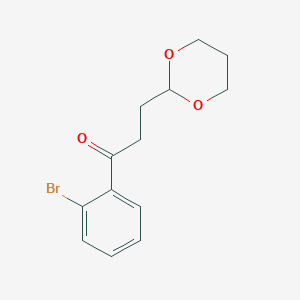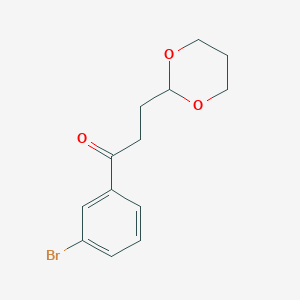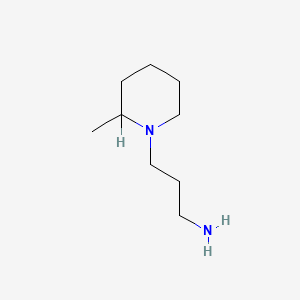
3-(2-Methylpiperidin-1-yl)propan-1-amine
Vue d'ensemble
Description
The compound 3-(2-Methylpiperidin-1-yl)propan-1-amine is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their chemical behavior, which can be informative for understanding the properties and reactions of similar structures. For instance, paper discusses the reactions of 1-methyl-1,2,3,4-tetrahydropyridine with organic azides, leading to the formation of 1-methylpiperidylidene-2-sulfon(cyan)amides. This suggests that the methylpiperidine moiety can participate in 1,3-dipolar cycloaddition reactions, which could be relevant for the synthesis and reactivity of 3-(2-Methylpiperidin-1-yl)propan-1-amine.
Synthesis Analysis
The synthesis of 3-(2-Methylpiperidin-1-yl)propan-1-amine is not explicitly detailed in the provided literature. However, the synthesis of related compounds, such as the 1-methylpiperidylidene-2-sulfon(cyan)amides mentioned in paper , involves 1,3-dipolar cycloaddition reactions. These reactions proceed through an intermediate tetrazabicyclo[4.3.0]non-3-ene structure. Acid hydrolysis of the resulting product can yield 1-methyl-2-piperidone. This information could be extrapolated to hypothesize potential synthetic routes for 3-(2-Methylpiperidin-1-yl)propan-1-amine, which may also involve cycloaddition reactions followed by specific functional group transformations.
Molecular Structure Analysis
While the molecular structure of 3-(2-Methylpiperidin-1-yl)propan-1-amine is not directly analyzed in the papers, paper provides a detailed analysis of a different compound, 3-((5-methylpyridin-2-yl)amino)isobenzofuran-1(3H)-one. The study includes X-ray diffraction, IR spectroscopy, and DFT calculations to determine the molecular structure. Such techniques could similarly be applied to 3-(2-Methylpiperidin-1-yl)propan-1-amine to deduce its molecular geometry, electronic properties, and thermodynamic properties.
Chemical Reactions Analysis
The chemical reactions of 3-(2-Methylpiperidin-1-yl)propan-1-amine are not covered in the provided papers. However, the reactivity of the related compound in paper suggests that the methylpiperidine ring can engage in cycloaddition reactions. This could imply that 3-(2-Methylpiperidin-1-yl)propan-1-amine may also be reactive towards nucleophiles or electrophiles, depending on the substitution pattern and the presence of activating or deactivating groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(2-Methylpiperidin-1-yl)propan-1-amine are not discussed in the provided papers. Nonetheless, the methodologies used in paper for determining properties such as HOMO and LUMO energies, molecular electrostatic potential, and antioxidant activities could be relevant for assessing the properties of 3-(2-Methylpiperidin-1-yl)propan-1-amine. Theoretical calculations and experimental assays would be necessary to obtain a comprehensive profile of its physical and chemical properties.
Applications De Recherche Scientifique
Corrosion Inhibition
A study by Gao, Liang, and Wang (2007) investigated tertiary amines, including those in the series of 1,3-di-amino-propan-2-ol, for their inhibitive performance on carbon steel corrosion. These compounds acted as anodic inhibitors and demonstrated promising inhibition efficiencies. The adsorption on carbon steel surfaces followed the Langmuir isotherm model, with significant inhibition efficiency observed at certain concentrations (Gao, Liang, & Wang, 2007).
Synthesis of αVβ3 Integrin Antagonists
Hartner et al. (2004) described the synthesis of key intermediates in the synthesis of αVβ3 antagonists, such as 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine. These syntheses involved efficient double Sonogashira reactions and Chichibabin cyclizations, highlighting the chemical versatility and importance of this compound in medicinal chemistry (Hartner et al., 2004).
Safety And Hazards
Propriétés
IUPAC Name |
3-(2-methylpiperidin-1-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-9-5-2-3-7-11(9)8-4-6-10/h9H,2-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAYTNPNFKPFNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701306410 | |
| Record name | 1-(3-Aminopropyl)-2-pipecoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701306410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylpiperidin-1-yl)propan-1-amine | |
CAS RN |
25560-00-3 | |
| Record name | 1-(3-Aminopropyl)-2-pipecoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25560-00-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Aminopropyl)-2-pipecoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701306410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



